molecular formula C18H16BrClN4OS B13750148 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide CAS No. 61555-07-5

4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide

Cat. No.: B13750148
CAS No.: 61555-07-5
M. Wt: 451.8 g/mol
InChI Key: GEIPNNPOIBTBRU-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and p-chlorophenyl compounds. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled heating to specific temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: For efficient and scalable production.

    Purification steps: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, DMSO.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor binding: Interacting with cellular receptors to modulate biological pathways.

    Pathways involved: Specific signaling pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Other compounds in the quinazolinone class with similar structures.

    p-Chlorophenyl compounds: Compounds containing the p-chlorophenyl group.

Uniqueness

4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

61555-07-5

Molecular Formula

C18H16BrClN4OS

Molecular Weight

451.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide

InChI

InChI=1S/C18H15ClN4OS.BrH/c19-12-5-7-13(8-6-12)23-16(11-25-18-20-9-10-21-18)22-15-4-2-1-3-14(15)17(23)24;/h1-8H,9-11H2,(H,20,21);1H

InChI Key

GEIPNNPOIBTBRU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl.Br

Origin of Product

United States

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